

Application Notes and Protocols for PVD-06 in Preclinical Research

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Compound of Interest

Compound Name: PVD-06

Cat. No.: B12372737

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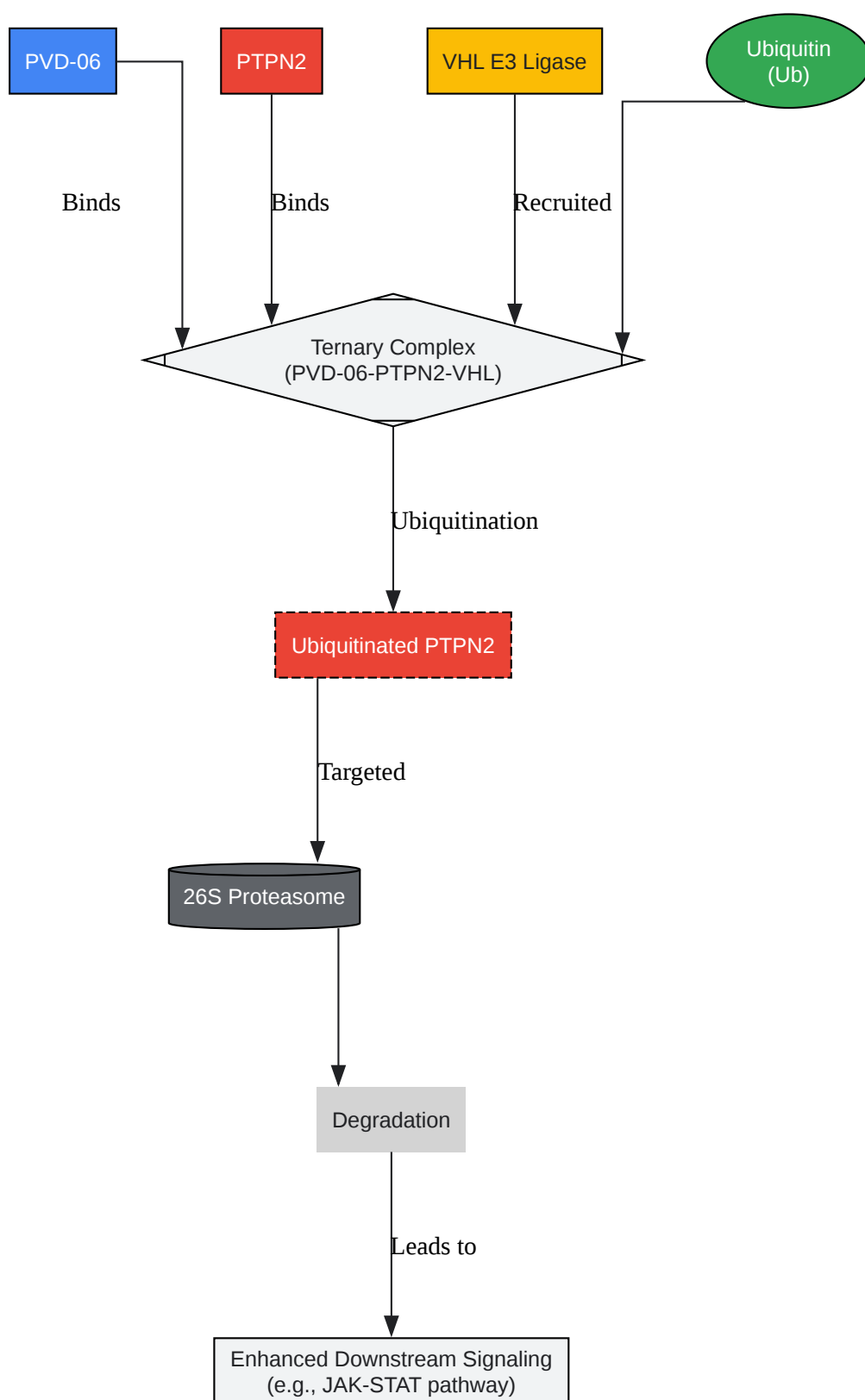
Introduction

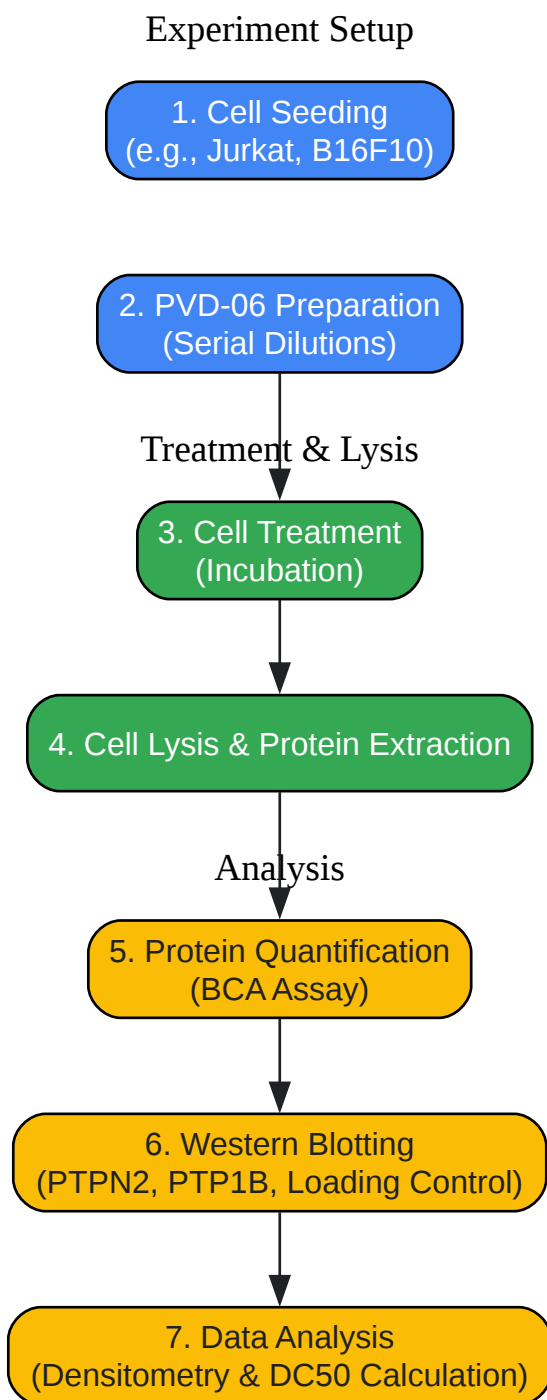
PVD-06 is a potent and subtype-selective PROTAC (Proteolysis Targeting Chimera) designed to target Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) for degradation.^[1] As a key negative regulator in inflammatory signaling pathways, PTPN2 has emerged as a significant target for cancer immunotherapy.^[1] **PVD-06** operates by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to PTPN2, leading to its ubiquitination and subsequent degradation by the proteasome.^[1] This targeted degradation of PTPN2 enhances T-cell activation and augments interferon-gamma (IFN-γ)-mediated anti-cancer effects, making **PVD-06** a valuable tool for preclinical cancer research.^[1]

These application notes provide an overview of **PVD-06** and detailed protocols for its use in both in vitro and conceptual in vivo preclinical studies.

Mechanism of Action

PVD-06 is a heterobifunctional molecule composed of a ligand that binds to PTPN2 and another ligand that recruits the VHL E3 ubiquitin ligase. This binding induces the formation of a ternary complex between **PVD-06**, PTPN2, and VHL, leading to the ubiquitination of PTPN2 and its subsequent degradation by the 26S proteasome. The degradation of PTPN2 results in the enhancement of downstream signaling pathways, such as the JAK-STAT pathway, promoting an anti-tumor immune response.





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References

- 1. Discovery of PVD-06 as a Subtype-Selective and Efficient PTPN2 Degradar - PubMed [pubmed.ncbi.nlm.nih.gov]
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